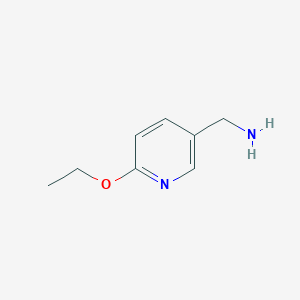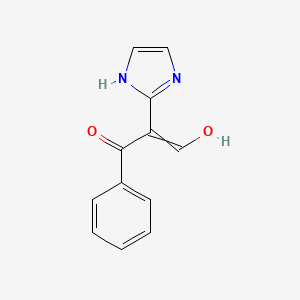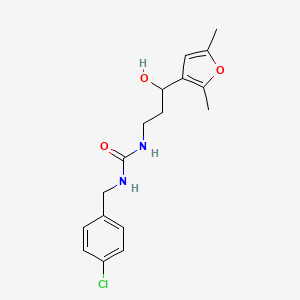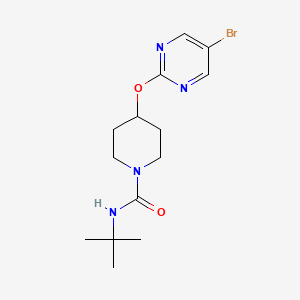
(6-Ethoxypyridin-3-yl)methanamine
Overview
Description
“(6-Ethoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 591771-82-3 . It has a molecular weight of 152.2 . The IUPAC name for this compound is (6-ethoxy-3-pyridinyl)methanamine . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one-pot condensation of aryl/heteroaryl β-enaminones and ammonium acetate in the presence of CeCl3·7H2O–NaI led to the formation of novel (aryl/heteroaryl) (6- (aryl/heteroaryl)pyridin-3-yl)methanone in very good yields .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O/c1-2-11-8-4-3-7 (5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 152.2 . The IUPAC name for this compound is (6-ethoxy-3-pyridinyl)methanamine .Scientific Research Applications
Antagonists for Osteoporosis Treatment
Research by Hutchinson et al. (2003) describes the use of derivatives similar to (6-Ethoxypyridin-3-yl)methanamine in developing potent antagonists of the alpha(v)beta(3) receptor. These compounds, particularly focused on treating and preventing osteoporosis, exhibit excellent in vitro profiles and significant efficacy in in vivo models of bone turnover, marking their potential for clinical development (Hutchinson et al., 2003).
Synthesis of Lycopodium Alkaloids
Bisai and Sarpong (2010) have utilized methoxypyridines in the synthesis of Lycopodium alkaloid lycoposerramine R, demonstrating the potential of these compounds in complex organic synthesis. The key step involved an Eschenmoser Claisen rearrangement, highlighting the utility of methoxypyridines in synthetic chemistry (Bisai & Sarpong, 2010).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline, leading to compounds with significant in vitro antibacterial and antifungal activities against pathogenic strains. This study underscores the antimicrobial application potential of compounds related to this compound (Thomas, Adhikari, & Shetty, 2010).
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) investigated a series of luminescent compounds containing methoxypyridine, benzonitrile, and alkoxy benzene, which exhibited liquid crystalline behavior and blue emitting materials showing potential for use in optoelectronic devices. The study provides insight into the photophysical properties and applications of such compounds in materials science (Ahipa et al., 2014).
Coordination Chemistry and Complex Synthesis
Halcrow (2005) discussed the use of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, highlighting their advantages and disadvantages compared to terpyridines. This review encapsulates the versatility of pyridine derivatives in coordination chemistry and their applications in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unusual properties (Halcrow, 2005).
Mechanism of Action
Mode of Action
These interactions can alter the function of the target, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of (6-Ethoxypyridin-3-yl)methanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and physical factors such as temperature and pressure. Understanding these influences is crucial for optimizing the use of the compound .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCRMLLUWGBHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591771-82-3 | |
| Record name | (6-ethoxypyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)








![N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2703455.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2703456.png)


